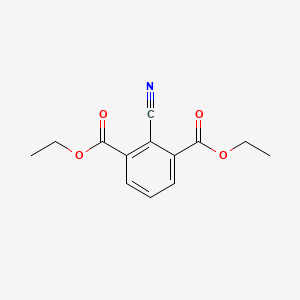

Diethyl 2-cyanoisophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2-cyanoisophthalate is an organic compound with the molecular formula C12H13NO4 It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted with cyano and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-cyanoisophthalate can be synthesized through several methods. One common approach involves the reaction of isophthalic acid with diethyl cyanophosphonate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Solvent recovery and recycling are also important aspects of the industrial process to reduce waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyanoisophthalate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted isophthalates.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted isophthalates.

Hydrolysis: Isophthalic acid derivatives.

Reduction: Amino-substituted isophthalates.

Scientific Research Applications

Diethyl 2-cyanoisophthalate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.

Medicinal Chemistry: Research has explored its potential as a precursor for the synthesis of bioactive molecules with anticancer, antiviral, and antimicrobial properties

Mechanism of Action

The mechanism of action of diethyl 2-cyanoisophthalate in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes through its cyano and ester functional groups. These interactions can lead to the inhibition of specific biochemical pathways, resulting in various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate: Another ester of malonic acid, used in organic synthesis for the preparation of barbiturates and other compounds.

Diethyl 2,3-diisobutylsuccinate: Used as a component in titanium-magnesium catalysts for propylene polymerization.

Uniqueness

Diethyl 2-cyanoisophthalate is unique due to its cyano group, which imparts distinct reactivity compared to other esters. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized properties .

Biological Activity

Diethyl 2-cyanoisophthalate (DCIP) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of DCIP, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative of isophthalic acid. Its chemical formula is C₁₃H₁₃NO₄, and it has a molecular weight of 247.25 g/mol. The compound features two ethyl groups and a cyano group attached to the isophthalic core, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that DCIP exhibits several biological activities, particularly in the context of cancer research and cellular signaling pathways. Key findings include:

- Inhibition of Cell Proliferation : Studies have shown that DCIP can inhibit the proliferation of various cancer cell lines. This effect is believed to be mediated through the modulation of cell cycle regulators and apoptosis pathways .

- Antioxidant Activity : DCIP has demonstrated antioxidant properties, which may help in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Cereblon E3 Ligase Inhibition : Recent research suggests that compounds similar to DCIP may act as inhibitors of cereblon E3 ligase, a critical component in the ubiquitin-proteasome system. Inhibition of this pathway can lead to the degradation of specific proteins involved in cancer progression .

Research Findings and Case Studies

Several studies have investigated the biological effects of DCIP:

- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7) have shown that treatment with DCIP resulted in a significant decrease in cell viability. The mechanism was linked to enhanced apoptosis and altered expression of pro-apoptotic and anti-apoptotic proteins.

- Antioxidant Assessment : A study assessing the antioxidant capacity of DCIP found that it effectively scavenged free radicals, thereby reducing oxidative stress markers in treated cells. This suggests a protective role against oxidative damage .

- Animal Models : Preliminary studies using animal models have indicated that DCIP administration can reduce tumor growth in xenograft models of cancer. The compound's ability to modulate immune responses may also play a role in its antitumor efficacy.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

diethyl 2-cyanobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C13H13NO4/c1-3-17-12(15)9-6-5-7-10(11(9)8-14)13(16)18-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

FOZONAIQKCXIML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)C(=O)OCC)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.